Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a complex organic compound
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces such as hydrogen bonding and Van der Waals interactions .
Result of Action
The effects of pyrimidine derivatives can range from inhibiting enzyme activity to modulating receptor function, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of organic compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathway. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules, leading to alterations in downstream signaling events. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-6(14)5-3-12-7(13-4-5)8(9,10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCUGOOQHJEQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620348 | |
Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304693-64-9 | |
Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.